molecular formula C17H12ClNO2S B5616430 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide

2-(3-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide

Cat. No.: B5616430
M. Wt: 329.8 g/mol
InChI Key: MARRQQPMEXEBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide is a heterocyclic compound that features a naphthothiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 3-chlorobenzyl group and the thiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzyl chloride with 2-aminonaphthalene-1,8-diol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the thiazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydrothiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular processes. Additionally, it may interact with specific receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide is unique due to its specific structural features, such as the naphthothiazole core and the 3-chlorobenzyl group.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c18-14-7-1-4-12(10-14)11-19-15-8-2-5-13-6-3-9-16(17(13)15)22(19,20)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARRQQPMEXEBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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